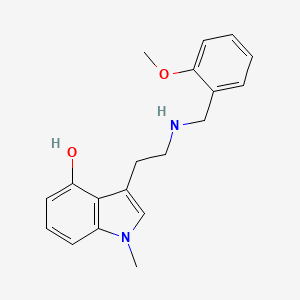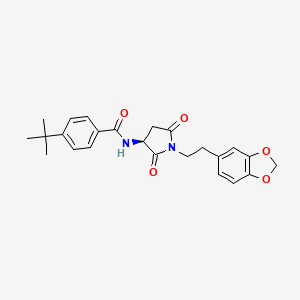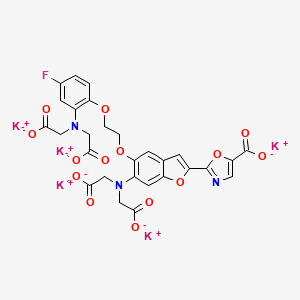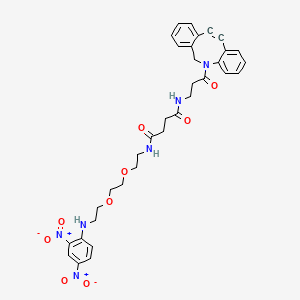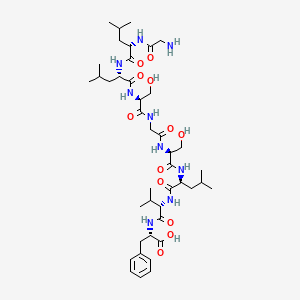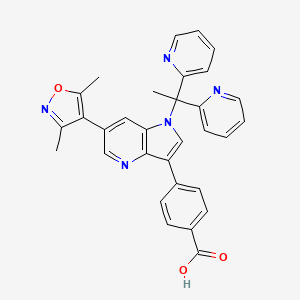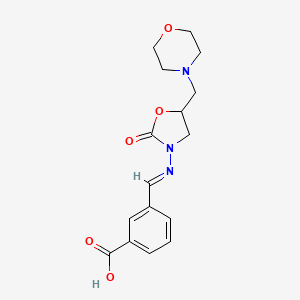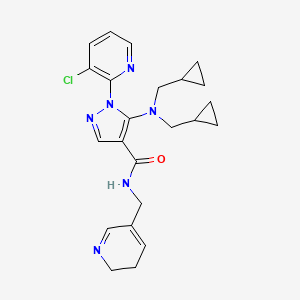
Transketolase-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transketolase-IN-6 is a compound that acts as an inhibitor of the enzyme transketolase. Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Transketolase-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product . Common reagents used in the synthesis include thiamine pyrophosphate and various carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Transketolase-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thiamine pyrophosphate, magnesium ions, and various carbonyl compounds . The reactions are typically carried out under mild conditions, such as neutral pH and aqueous media .
Major Products Formed
The major products formed from the reactions involving this compound include various α-hydroxyketones and other biologically active compounds .
Scientific Research Applications
Transketolase-IN-6 has a wide range of scientific research applications, including:
Cancer Biology: This compound has been shown to inhibit the growth and proliferation of cancer cells by disrupting the pentose phosphate pathway. This makes it a potential therapeutic agent for cancer treatment.
Metabolic Disorders: The compound is also being studied for its potential to treat metabolic disorders by modulating the activity of transketolase and other enzymes involved in cellular metabolism.
Biochemistry: In biochemistry, this compound is used as a tool to study the role of transketolase in various metabolic pathways.
Drug Development: The compound’s inhibitory properties make it a valuable candidate for drug development, particularly for diseases related to metabolic dysregulation.
Mechanism of Action
Transketolase-IN-6 exerts its effects by binding to the active site of transketolase, thereby inhibiting its activity . This inhibition disrupts the pentose phosphate pathway, leading to reduced production of nucleotides and amino acids . The compound’s molecular targets include the enzyme’s active site residues, such as arginine, histidine, serine, and aspartate . The pathways involved include the pentose phosphate pathway and glycolysis .
Comparison with Similar Compounds
Similar Compounds
Transketolase-like Protein 1 Inhibitors: These compounds also inhibit transketolase-like proteins and have similar applications in cancer biology and metabolic research.
Thiamine Pyrophosphate Analogues: These analogues mimic the cofactor thiamine pyrophosphate and inhibit transketolase activity.
Uniqueness
Transketolase-IN-6 is unique in its high specificity and potency as a transketolase inhibitor . Its ability to selectively target transketolase makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C23H27ClN6O |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
5-[bis(cyclopropylmethyl)amino]-1-(3-chloropyridin-2-yl)-N-(2,3-dihydropyridin-5-ylmethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H27ClN6O/c24-20-4-2-10-26-21(20)30-23(29(14-16-5-6-16)15-17-7-8-17)19(13-28-30)22(31)27-12-18-3-1-9-25-11-18/h2-4,10-11,13,16-17H,1,5-9,12,14-15H2,(H,27,31) |
InChI Key |
KFFGVPOHFHOPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC(=C1)CNC(=O)C2=C(N(N=C2)C3=C(C=CC=N3)Cl)N(CC4CC4)CC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


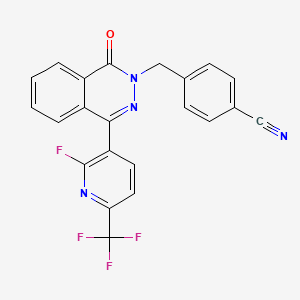
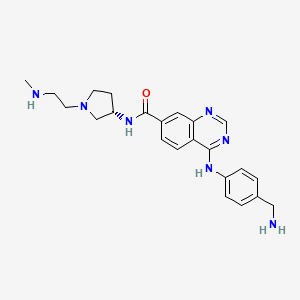
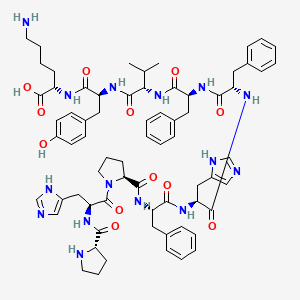
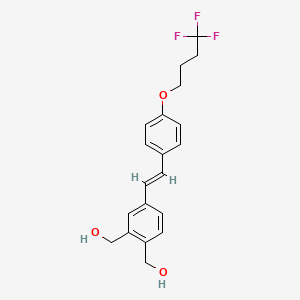

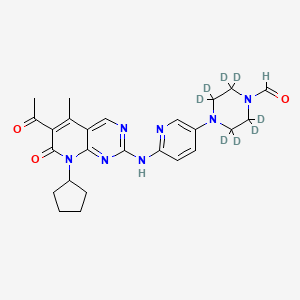
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
